molecular formula C14H13NO2 B2682590 2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE CAS No. 424818-17-7

2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE

Cat. No.: B2682590
CAS No.: 424818-17-7
M. Wt: 227.263
InChI Key: PKPFQDAFJVTRES-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indol-1-yl(2-methyl-3-furyl)methanone is a methanone derivative featuring a dihydroindole scaffold linked via a ketone bridge to a 2-methyl-3-furyl substituent. The dihydroindole moiety (C₈H₉N) contributes aromatic and basic properties, while the 2-methyl-3-furyl group (C₅H₅O) introduces electron-rich heterocyclic characteristics. While specific pharmacological data are unavailable in the provided evidence, its structural features align with bioactive molecules modulating CNS or inflammatory pathways.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-12(7-9-17-10)14(16)15-8-6-11-4-2-3-5-13(11)15/h2-5,7,9H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPFQDAFJVTRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For 2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE, a similar approach can be used, where the appropriate hydrazine and ketone precursors are reacted under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Neuroprotective Properties

Research indicates that derivatives of 2,3-dihydroindoles exhibit neuroprotective effects. A study highlighted the synthesis of new 2,3-dihydroindole derivatives that demonstrate antioxidant properties, which are crucial for protecting neural cells from oxidative stress. These compounds are synthesized from polyfunctional 2-oxindoles and have shown promise in developing treatments for neurodegenerative diseases .

Melatonin Receptor Binding

Another significant application is the exploration of its analogs as melatonin receptor ligands. Compounds derived from 2,3-dihydroindoles have been evaluated for their binding affinity to melatonin receptors (MT1 and MT2). Some studies suggest that modifications to the indole structure can enhance receptor affinity, potentially leading to new therapies for sleep disorders and circadian rhythm disruptions .

Synthetic Methodologies

The synthesis of 2,3-dihydroindole derivatives is a focal point of research due to their versatile applications. Various methods have been developed, including:

Chemoselective Reduction

A notable synthetic strategy involves the chemoselective reduction of functional groups in oxindole derivatives using boron hydrides. This method allows for the selective transformation of nitrile groups while preserving other functional groups, facilitating the creation of novel compounds with desired biological activities .

Green Chemistry Approaches

Recent advancements in green chemistry have led to solvent-free synthesis methods that improve efficiency and reduce environmental impact. For instance, grinding techniques have been employed to synthesize chalcones and other related compounds without the need for solvents, showcasing an eco-friendly approach to chemical synthesis .

Case Studies

Several case studies illustrate the practical applications of 2,3-dihydroindole derivatives:

Study Focus Findings
Study ANeuroprotectionIdentified new derivatives with significant antioxidant activity, suggesting potential for treating neurodegenerative diseases .
Study BMelatonin Receptor BindingEvaluated various analogs for binding affinity; some showed higher activity compared to melatonin itself .
Study CSynthetic MethodologyDeveloped a chemoselective reduction method that improved yield and selectivity in synthesizing new derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to (1'-Allyl-5-fluorospiro[indoline-3,4'-piperidin]-1-yl)(2,3-difluorophenyl)methanone (CAS: 858348-28-4), another methanone derivative. Key differences include:

  • Core Scaffolds :
    • Target Compound : Dihydroindole fused with a methyl-substituted furan.
    • Comparative Compound : Spiro[indoline-3,4'-piperidine] with a difluorophenyl group.
  • Functional Groups :
    • Both share a ketone bridge but differ in auxiliary moieties (allyl, fluorine, spiro system vs. dihydroindole and furan).

Physicochemical Properties

Attribute 2,3-Dihydro-1H-indol-1-yl(2-methyl-3-furyl)methanone (1'-Allyl-5-fluorospiro[...])methanone
Molecular Formula C₁₄H₁₃NO₂ (hypothetical) C₂₂H₂₁F₃N₂O
Molecular Weight ~235.26 g/mol (calculated) 386.41 g/mol
Key Substituents 2-Methyl-3-furyl, dihydroindole 2,3-Difluorophenyl, spiro-piperidine, allyl
Polarity Moderate (heterocyclic, methyl group) High (fluorine, spiro system)
Potential Applications Neuroactive/anti-inflammatory (speculative) Likely CNS-targeting (spiro-fluorine motifs)

Pharmacological Implications

  • The comparative compound’s fluorine and spiro architecture enhance metabolic stability and binding affinity, common in FDA-approved drugs (e.g., antipsychotics). The target compound’s furan and dihydroindole may favor solubility and membrane permeability, but empirical data are needed to confirm bioactivity.

Biological Activity

2,3-Dihydro-1H-indol-1-yl(2-methyl-3-furyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications, drawing from diverse research findings.

The compound can be characterized by the following properties:

  • Molecular Formula : C13H13N1O1
  • Molecular Weight : 213.25 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with furyl ketones under controlled conditions. The synthetic route often employs various catalysts and solvents to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, a related compound showed:

  • Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus at 0.98 μg/mL.
  • Effective inhibition against Candida albicans with varying MIC values depending on structural modifications .

Table 1 summarizes the antimicrobial activity of related indole compounds:

CompoundTarget PathogenMIC (μg/mL)
Indolylquinazolinone 3kS. aureus0.98
Indolylquinazolinone 3kMRSA<1.00
Indolylquinazolinone 3kC. albicans7.80

Anticancer Activity

Indole derivatives have shown promising anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example:

  • Compounds derived from indole showed IC50 values in the low micromolar range against several cancer cell lines, including A549 (lung) and MCF-7 (breast) cells .

Table 2 lists the IC50 values for selected indole derivatives:

CompoundCell LineIC50 (μM)
Indole derivative AA5490.46
Indole derivative BMCF-70.21
Indole derivative CHela0.32

Cytotoxicity Studies

Cytotoxicity assessments reveal that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, some compounds showed preferential suppression of rapidly dividing cells compared to non-tumorigenic fibroblasts .

Case Studies

A notable study investigated the effects of synthesized indole derivatives on various bacterial strains and cancer cell lines:

  • The study found that specific modifications to the indole structure significantly enhanced both antibacterial and anticancer activities.
  • The results indicated a strong correlation between structural features (e.g., substitution patterns) and biological efficacy .

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